molecular formula C17H18N2O2S B2477364 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 954081-65-3

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2477364
CAS No.: 954081-65-3
M. Wt: 314.4
InChI Key: FCYPLROYNYHARC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 954081-65-3, establishing its unique chemical identity within the comprehensive database of known compounds. The molecular formula C₁₇H₁₈N₂O₂S reflects the compound's composition, indicating the presence of seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 314.40 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the compound's structural components through its descriptive name that identifies both the tetrahydroquinoline core and the thiophene-2-carboxamide substituent.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(C1=CC=CS1)NC2=CC3=C(N(C(CC)=O)CCC3)C=C2, which provides a standardized method for computational analysis and database searches. This linear notation system effectively captures the compound's three-dimensional molecular architecture in a format that facilitates chemical informatics applications and molecular modeling studies. The nomenclature also reflects the compound's classification as both an amide derivative, due to the presence of the carboxamide functional group, and a heterocyclic compound, owing to the incorporation of both nitrogen-containing tetrahydroquinoline and sulfur-containing thiophene ring systems.

Chemical Property Value Source
Chemical Abstracts Service Number 954081-65-3
Molecular Formula C₁₇H₁₈N₂O₂S
Molecular Weight 314.40 g/mol
Simplified Molecular Input Line Entry System O=C(C1=CC=CS1)NC2=CC3=C(N(C(CC)=O)CCC3)C=C2

The structural complexity of this compound necessitates careful consideration of its stereochemical properties and conformational preferences. The tetrahydroquinoline moiety adopts a non-planar conformation due to the saturated nature of the six-membered ring, while the thiophene ring maintains its characteristic planar aromatic structure. The amide linkage between these two ring systems introduces rotational barriers that influence the compound's overall three-dimensional shape and potential interactions with biological targets. Understanding these structural features is crucial for predicting the compound's chemical behavior and biological activity profiles.

Historical Context in Heterocyclic Chemistry

The development of this compound represents a culmination of decades of research in heterocyclic chemistry, particularly in the exploration of tetrahydroquinoline and thiophene derivatives. Tetrahydroquinoline compounds have garnered significant attention in medicinal chemistry due to their widespread occurrence in natural products and their established therapeutic potential. The progress in tetrahydroquinoline chemistry has been particularly noteworthy since 2010, with extensive research focusing on synthetic methodologies and biological applications that have led to the development of numerous derivatives with enhanced pharmacological properties.

The thiophene component of this compound draws its significance from the rich history of sulfur-containing heterocycles in pharmaceutical applications. Thiophene has emerged as a privileged pharmacophore in medicinal chemistry, ranking fourth among heterocyclic scaffolds in United States Food and Drug Administration drug approvals over the past decade. The versatility of thiophene-2-carboxylic acid derivatives has been demonstrated through their extensive use in coupling reactions and as building blocks for more complex molecular architectures. This historical precedent has established thiophene-containing compounds as valuable synthetic intermediates and biologically active molecules.

The synthesis approaches for thiophene derivatives have evolved from classical methods such as the Paal-Knorr synthesis and Gewald reaction to more sophisticated modern techniques that allow for greater functional group tolerance and improved yields. Similarly, tetrahydroquinoline synthesis has benefited from advances in catalytic hydrogenation methods, including asymmetric variants that enable the preparation of enantiomerically pure compounds. The convergence of these synthetic methodologies has facilitated the preparation of complex hybrid molecules like this compound, which would have been challenging to access using earlier synthetic approaches.

Heterocyclic Component Historical Development Key Milestones
Tetrahydroquinoline Extensive research since 2010 Natural product occurrence, therapeutic applications
Thiophene 4th ranking in FDA approvals Privileged pharmacophore status
Thiophene-2-carboxylic acid Widely studied substrate Coupling reactions, synthetic versatility

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies the strategic combination of two established pharmacophoric elements in contemporary drug discovery efforts. The tetrahydroquinoline scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with derivatives showing activity across multiple therapeutic areas including neurological disorders, cardiovascular diseases, and infectious diseases. The incorporation of the propanoyl group at the nitrogen position of the tetrahydroquinoline ring represents a common structural modification that can influence the compound's pharmacokinetic properties, metabolic stability, and receptor binding characteristics.

The thiophene-2-carboxamide component contributes significant medicinal chemistry value through its established track record in approved pharmaceutical agents. Analysis of United States Food and Drug Administration-approved drugs reveals that twenty-six drugs containing thiophene ring systems have received approval across diverse pharmacological categories, with particular prominence in anti-inflammatory, cardiovascular, and neurological applications. The electron-rich nature of thiophene rings and their bioisosteric properties enhance their capacity to interact with various biological targets, while their aromatic character contributes to favorable membrane permeability characteristics essential for drug-like molecules.

The structural design of this compound incorporates several features that are advantageous for drug discovery applications. The compound's molecular weight of 314.40 grams per mole falls within the optimal range for oral bioavailability according to established drug-like property guidelines. The presence of hydrogen bond acceptor and donor groups provides opportunities for specific interactions with biological targets, while the lipophilic character contributed by the aromatic ring systems may facilitate cellular uptake and tissue distribution.

The compound's significance extends to its potential role in structure-activity relationship studies, where modifications to either the tetrahydroquinoline or thiophene components can be systematically explored to optimize biological activity and selectivity profiles. The modular nature of the molecule allows for independent optimization of each pharmacophoric element, enabling medicinal chemists to fine-tune the compound's properties for specific therapeutic applications. Research into related tetrahydroquinoline derivatives has demonstrated the importance of substitution patterns and functional group modifications in determining biological activity, suggesting that this compound may serve as a valuable lead compound for further optimization efforts.

Medicinal Chemistry Aspect Contribution Impact
Pharmacophore Combination Tetrahydroquinoline + Thiophene Enhanced biological activity potential
Drug-like Properties Molecular weight 314.40 g/mol Optimal for oral bioavailability
Structural Modularity Independent optimization of components Facilitates structure-activity relationship studies
Therapeutic Precedent 26 FDA-approved thiophene drugs Validated pharmacological framework

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYPLROYNYHARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multicomponent reactions and functionalization strategies. One common synthetic route includes the condensation of 1,2,3,4-tetrahydroquinoline with propanoyl chloride to form the propanoyl derivative. This intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives of thiophene compounds against human cancer cell lines, including HCT-116 and MCF-7. The results indicated that certain derivatives exhibited IC₅₀ values in the range of 1.9 to 7.52 µg/mL, suggesting significant anticancer potential .

CompoundCell LineIC₅₀ (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
Compound CHCT-1165.0
Compound DMCF-77.52

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit significant activity against common pathogens.

Research on related compounds has shown:

  • Antimicrobial Efficacy : Derivatives similar to this compound demonstrated substantial antimicrobial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression.

Enzyme Inhibition Studies

Studies have suggested that similar compounds can inhibit enzymes such as acetylcholinesterase, which is critical in neurodegenerative diseases like Alzheimer's. This inhibition could provide a therapeutic avenue for treating such conditions.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving thiophene derivatives. The development of new derivatives continues to be a focus area for enhancing biological activity.

Synthetic Pathway Summary

The synthetic strategy often involves:

  • Formation of Thiophene Derivatives : Utilizing starting materials like thiophene carboxylic acids.
  • Coupling Reactions : Employing coupling reagents to form amide bonds with tetrahydroquinoline derivatives.
  • Characterization : Confirming structures through techniques such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity . These interactions can lead to the modulation of biological processes, such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (28)

  • Structural Features : The 1-position is substituted with a 2-(piperidin-1-yl)ethyl group, and the 6-position carries a thiophene-2-carboximidamide (an amidine derivative).
  • Key Differences: Unlike the target compound, this analogue replaces the propanoyl group with a piperidine-containing ethyl chain and substitutes the carboxamide with a carboximidamide.
  • Synthesis : Prepared via HCl treatment of precursor 22 in MeOH/CH₂Cl₂, yielding a dihydrochloride salt .

N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31)

  • Structural Features: Features an 8-fluoro modification on the tetrahydroquinoline core and a dimethylaminoethyl group at the 1-position.

N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7g)

  • Structural Features: A quinazolinone core (vs. tetrahydroquinoline) with isopropyl, methyl, and phenyl substituents.
  • Key Differences: The quinazolinone scaffold alters ring saturation and electronic properties. Despite this, the thiophene-2-carboxamide moiety is retained, enabling comparable interactions with targets like EGFR (docking score: −9.41 kcal/mol) .

Functional Group Variations

Carboxamide vs. Carboximidamide

  • The target compound’s thiophene-2-carboxamide group is neutral, while carboximidamide derivatives (e.g., compounds 28–31) are protonated at physiological pH, enhancing solubility and ionic interactions .

Stereochemical Considerations

  • (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (35): Resolved into (S)- and (R)-enantiomers via chiral SFC (supercritical fluid chromatography). The (S)-enantiomer showed [α]²⁵₅₈₉ = −18.0° (c = 0.5 in MeOH), highlighting the impact of stereochemistry on physicochemical properties .

Key Observations :

  • Carboximidamide derivatives (e.g., 28–31) demonstrate enhanced solubility and synthetic versatility, though their pharmacological profiles may diverge due to altered charge states .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 336.43 g/mol
  • CAS Number : Not specifically listed; related compounds may have different CAS numbers.

The compound features a tetrahydroquinoline moiety linked to a thiophene ring via a carboxamide functional group, which may contribute to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, various tetrahydroquinoline compounds have been synthesized and evaluated for their cytotoxicity against cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 2.5 to 25 µg/mL, demonstrating superior efficacy compared to the standard chemotherapeutic agent Doxorubicin (IC50 = 37.5 µg/mL) . Although specific data on N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is limited, its structural similarity suggests potential anticancer properties.

The mechanism of action for tetrahydroquinoline derivatives often involves the inhibition of key signaling pathways in cancer cells. For example, some compounds have been reported to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins . The presence of both the tetrahydroquinoline and thiophene rings may enhance interaction with biological targets due to increased lipophilicity and molecular flexibility.

Anti-inflammatory Properties

Tetrahydroquinoline derivatives have also shown promise in treating inflammatory conditions. Research indicates that these compounds can modulate immune responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways . This property is particularly relevant in autoimmune diseases where inflammation plays a critical role.

Study 1: Antitumor Efficacy

In a study evaluating various tetrahydroquinoline derivatives, several compounds were tested for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced antitumor activity . Although this compound was not explicitly studied, its structural analogs showed promising results.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of tetrahydroquinoline derivatives in animal models of rheumatoid arthritis. The findings demonstrated that these compounds could reduce joint swelling and pain by downregulating inflammatory mediators . This suggests that this compound may possess similar therapeutic effects.

Data Summary Table

Biological ActivityMechanismReference
AntitumorInduces apoptosis
Anti-inflammatoryModulates cytokines
Potential for autoimmune treatmentInhibits inflammatory pathways

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step organic reactions. For example, intermediates like tetrahydroquinoline derivatives are functionalized using coupling agents (e.g., thiophene-2-carboxamide). Key steps include:

  • Amide bond formation : Reacting thiophene-2-carboxylic acid derivatives with amines under coupling conditions (e.g., EDC/HOBt) .
  • Propanoylation : Introducing the propanoyl group via acylation reactions, monitored by TLC or HPLC for completion .
  • Characterization : Intermediates are validated using 1H^1H/13C^{13}C NMR (confirming substituent integration) and mass spectrometry (ESI-MS for molecular ion peaks). Purity is assessed via HPLC (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 1.0–2.5 ppm). 13C^{13}C NMR confirms carbonyl carbons (e.g., amide C=O at ~165–170 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular weight confirmation (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (C18 column, MeOH/H2 _2O gradients) ensures purity. Adjust pH with 0.1% TFA to improve peak resolution .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Methodology :

  • Salt formation : Convert the free base to dihydrochloride salts using HCl in MeOH/CH2 _2Cl2_2, enhancing aqueous solubility. Monitor pH to avoid degradation .
  • Stability studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Use LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can chiral separation techniques resolve enantiomers of structurally related tetrahydroquinoline derivatives?

  • Methodology :

  • Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO2_2 (0.2% diethylamine) at 100 bar. Optimize flow rate (50 mL/min) and injection volume (3 mL) for baseline separation. Assign stereochemistry via optical rotation ([α]D_D) and X-ray crystallography .
  • Enantiomer characterization : Validate enantiopurity (>99% ee) via chiral HPLC and correlate with biological activity (e.g., enzyme inhibition assays) .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Methodology :

  • Assay standardization : Compare activity under uniform conditions (e.g., recombinant human iNOS, eNOS, and nNOS expressed in Sf9 cells). Control variables like ATP concentration and incubation time .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or ITC to measure binding affinities. Correlate with cellular uptake (e.g., LC-MS/MS quantification in lysates) to explain potency variations .

Q. How do structural modifications (e.g., propanoyl vs. cyclopropanecarbonyl groups) impact target binding and selectivity?

  • Methodology :

  • SAR analysis : Synthesize analogs (e.g., N-[4-(1-cyclopropanecarbonyl-...)thiazol-2-yl]-...benzamide) and compare IC50_{50} values in enzyme assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like ABA receptors .
  • Crystallographic refinement : Solve co-crystal structures (e.g., with PYL2/HAB1) using SHELX programs. Analyze hydrogen bonds and hydrophobic interactions to guide design .

Q. What experimental designs mitigate low yields in multi-step syntheses?

  • Methodology :

  • Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DMF) using DoE (Design of Experiments). For example, LiAlH4_4 reduction in THF improves yields of amine intermediates .
  • Workflow integration : Implement flow chemistry for exothermic steps (e.g., acylations) to enhance reproducibility and scale-up potential .

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